3-(3-Bromophenyl)-2-propen-1-ol
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Overview
Description
3-(3-Bromophenyl)-2-propen-1-ol is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propenol group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-2-propen-1-ol typically involves the bromination of a phenylpropenol precursor. One common method is the electrophilic bromination of 3-phenyl-2-propen-1-ol using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity and yield of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-2-propen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The double bond in the propenol group can be reduced to form the corresponding saturated alcohol using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Boronic acids, palladium catalysts
Major Products Formed
Oxidation: 3-(3-Bromophenyl)-2-propenal, 3-(3-Bromophenyl)-2-propenoic acid
Reduction: 3-(3-Bromophenyl)-propan-1-ol
Substitution: Various substituted phenylpropenols depending on the nucleophile used.
Scientific Research Applications
3-(3-Bromophenyl)-2-propen-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-2-propen-1-ol involves its interaction with various molecular targets and pathways. The bromine atom and the propenol group confer unique reactivity, allowing the compound to participate in electrophilic and nucleophilic reactions. These interactions can modulate biological pathways, leading to potential therapeutic effects. For example, its ability to form covalent bonds with biological macromolecules can inhibit enzyme activity or disrupt cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromophenylboronic acid
- 3-Bromophenyl ether
- 3-Bromophenyl pyrazoline derivatives
Uniqueness
3-(3-Bromophenyl)-2-propen-1-ol is unique due to its combination of a bromine-substituted phenyl ring and a propenol group. This structure provides a versatile platform for various chemical transformations, making it a valuable intermediate in synthetic chemistry.
Properties
Molecular Formula |
C9H9BrO |
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Molecular Weight |
213.07 g/mol |
IUPAC Name |
(E)-3-(3-bromophenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C9H9BrO/c10-9-5-1-3-8(7-9)4-2-6-11/h1-5,7,11H,6H2/b4-2+ |
InChI Key |
FSYTZONKJWJPPJ-DUXPYHPUSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C/CO |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=CCO |
Origin of Product |
United States |
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